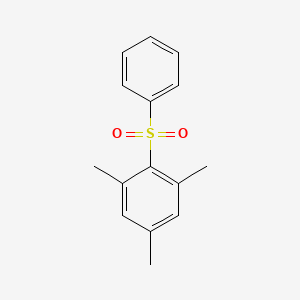
N-(3-chloro-4-propoxybenzyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-propoxybenzyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group substituted with a chlorine atom and a propoxy group, attached to a butan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-propoxybenzyl)butan-2-amine typically involves the reaction of 3-chloro-4-propoxybenzyl chloride with butan-2-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-propoxybenzyl)butan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-propoxybenzyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-propoxybenzyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloro-4-methoxybenzyl)butan-2-amine
- N-(3-chloro-4-ethoxybenzyl)butan-2-amine
- N-(3-chloro-4-butoxybenzyl)butan-2-amine
Uniqueness
N-(3-chloro-4-propoxybenzyl)butan-2-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that have different alkoxy groups, such as methoxy or ethoxy.
Propiedades
Fórmula molecular |
C14H22ClNO |
|---|---|
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-propoxyphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C14H22ClNO/c1-4-8-17-14-7-6-12(9-13(14)15)10-16-11(3)5-2/h6-7,9,11,16H,4-5,8,10H2,1-3H3 |
Clave InChI |
RZKXOLRABYNBPK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)CNC(C)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12485095.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12485100.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B12485104.png)

![2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12485111.png)
![N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine](/img/structure/B12485117.png)
![2-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485121.png)

![2-(2-Fluorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485128.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B12485137.png)
![Ethyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485140.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12485145.png)
![4-chloro-N-[4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl]benzamide](/img/structure/B12485147.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12485162.png)
